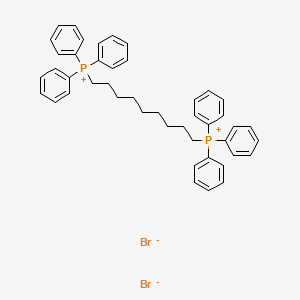
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide
描述
“(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is a chemical compound with the molecular formula C45H48Br2P2 and a molecular weight of 810.6 g/mol1. It can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, the synthesis of Ph3PCHCH2CHPPh3 (BPY-1) involved the reaction of propane-1,3-diylbis(triphenylphosphonium) bromide with nBuLi in THF2. However, the specific synthesis process for “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly provided in the available resources. However, the molecular formula indicates that it contains 45 carbon atoms, 48 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms1.Chemical Reactions Analysis
The specific chemical reactions involving “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not detailed in the available resources. However, it is mentioned that this compound can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.安全和危害
The safety and hazards associated with “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.
未来方向
The future directions for the use of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources. However, its potential use in the synthesis of thermally stable geminal dicationic ionic liquids and related ionic compounds suggests possible applications in areas where such ionic liquids are utilized1.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be required.
属性
CAS 编号 |
90052-39-4 |
|---|---|
产品名称 |
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide |
分子式 |
C45H48Br2P2 |
分子量 |
810.6 g/mol |
IUPAC 名称 |
triphenyl(9-triphenylphosphaniumylnonyl)phosphanium;dibromide |
InChI |
InChI=1S/C45H48P2.2BrH/c1(2-4-24-38-46(40-26-12-6-13-27-40,41-28-14-7-15-29-41)42-30-16-8-17-31-42)3-5-25-39-47(43-32-18-9-19-33-43,44-34-20-10-21-35-44)45-36-22-11-23-37-45;;/h6-23,26-37H,1-5,24-25,38-39H2;2*1H/q+2;;/p-2 |
InChI 键 |
HAUSOYOTQFEFKE-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
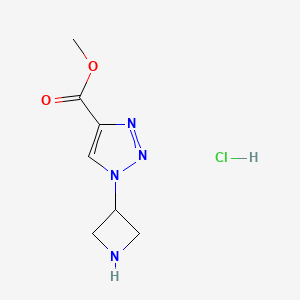
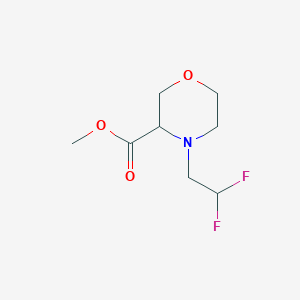
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)
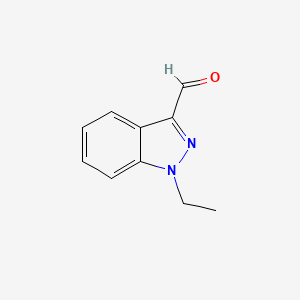
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
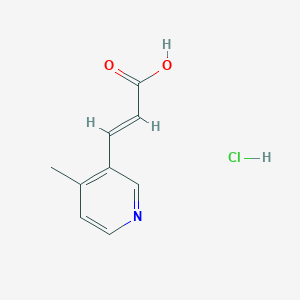
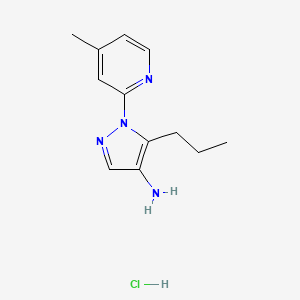
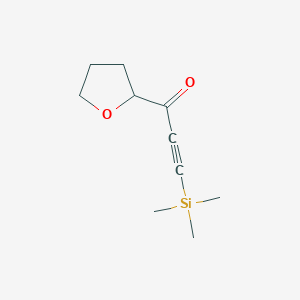
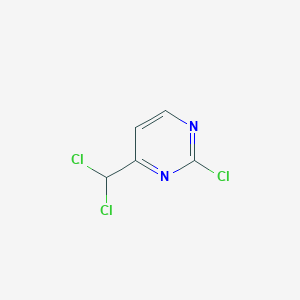
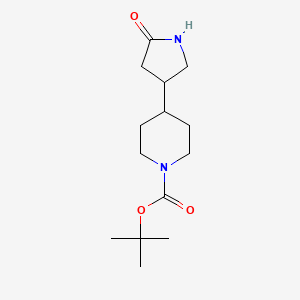
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)